2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

描述

Nomenclature and Structural Identity

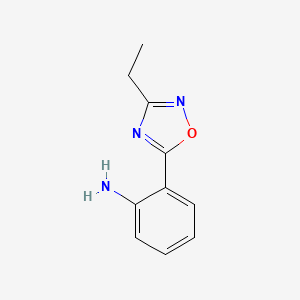

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline is an aromatic heterocyclic compound with the molecular formula $$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{O} $$. Its IUPAC name derives from the parent aniline structure substituted at the ortho position with a 3-ethyl-1,2,4-oxadiazole ring. The compound is identified by the CAS registry number 1015846-78-2 and alternative synonyms such as 2-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenamine and AKOS009228025.

Structurally, the molecule comprises a benzene ring fused to a five-membered 1,2,4-oxadiazole heterocycle. The oxadiazole ring contains oxygen at position 1, nitrogen at positions 2 and 4, and an ethyl group substituent at position 3 (Figure 1). This configuration distinguishes it from isomers such as 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, where the oxadiazole is attached at the para position of the aniline ring.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{11}\text{N}_{3}\text{O} $$ |

| Molecular Weight | 189.21 g/mol |

| CAS Registry Number | 1015846-78-2 |

| SMILES Notation | CCC1=NOC(=N1)C2=CC=CC=C2N |

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological potential remained unexplored until the mid-20th century. Early research focused on photochemical rearrangements and stability studies, but the discovery of oxolamine—a 1,2,4-oxadiazole-based cough suppressant—in the 1960s catalyzed interest in medicinal applications.

This compound emerged as a derivative of this scaffold during the 21st century, coinciding with advances in microwave-assisted synthesis and bioisosteric replacement strategies. Its design leverages the oxadiazole’s metabolic stability compared to esters or amides, addressing hydrolysis vulnerabilities in drug candidates.

Position Within Oxadiazole Family of Compounds

The oxadiazole family includes four structural isomers, with 1,3,4-oxadiazoles being the most studied due to their prevalence in pharmaceuticals. In contrast, 1,2,4-oxadiazoles like this compound are less common but offer unique electronic properties. The ethyl group at position 3 enhances lipophilicity, influencing solubility and membrane permeability.

Table 2: Comparison of Oxadiazole Isomers

Significance in Organic and Medicinal Chemistry Research

This compound exemplifies the utility of 1,2,4-oxadiazoles in drug discovery. Its aniline moiety enables hydrogen bonding with biological targets, while the oxadiazole ring acts as a bioisostere for labile functional groups. Recent studies highlight its role as a precursor in synthesizing:

- Antimicrobial agents : Derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins.

- Carbonic anhydrase inhibitors : Sulfonamide analogs show nanomolar affinity for cancer-associated isoforms like hCA IX.

- Liquid crystals : The planar oxadiazole core facilitates columnar mesophases in materials science.

In organic synthesis, the compound serves as a building block for palladium-catalyzed cross-coupling reactions, enabling access to biaryl structures. Its stability under acidic conditions further supports its use in multi-step syntheses.

Structure

2D Structure

属性

IUPAC Name |

2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCSOIPMLRVRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651021 | |

| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-78-2 | |

| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Antimicrobial Activity

Research indicates that 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline exhibits significant antimicrobial properties against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These values suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| CEM (T acute leukemia) | <0.5 |

| MCF-7 (breast cancer) | 10.38 |

| MDA-MB-231 (breast cancer) | Slightly lower than doxorubicin |

The compound has shown cytotoxic effects in leukemia cell lines and breast cancer models by inducing apoptosis through pathways involving p53 and caspases .

Biochemical Applications

In addition to its antimicrobial and anticancer activities, the compound's ability to interact with biomolecules makes it valuable in biochemical research:

- Enzyme Inhibition Studies : Its role as a selective inhibitor can be utilized in studies aimed at understanding enzyme mechanisms and developing therapeutic agents.

- Drug Development : The structural characteristics of this compound provide a scaffold for designing new drugs targeting specific diseases.

Case Studies

Several studies have highlighted the potential applications of oxadiazole derivatives similar to this compound:

- Antitumor Activity Study : A series of oxadiazole derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines, showing promising results in inducing apoptosis .

- Antimicrobial Efficacy Research : Studies demonstrated that compounds with oxadiazole cores exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

作用机制

The mechanism by which 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline exerts its effects depends on its specific application. For example, in anticancer applications, the compound may interact with cellular targets such as enzymes or receptors, leading to the inhibition of cell growth and proliferation. The molecular pathways involved can include apoptosis induction, cell cycle arrest, and DNA damage.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS No. 10185-71-4): This isomer swaps the positions of the ethyl and aniline groups. The para-substituted aniline (position 4) may alter electronic conjugation compared to the ortho-substituted analog (position 2). Such positional changes can influence solubility, crystallinity, and biological target interactions.

Substituent Variations on the Oxadiazole Ring

Alkyl Substituents

- 3-tert-Butyl-1,2,4-oxadiazole Derivatives: In -(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline derivatives demonstrated antitumor activity (mean IC₅₀ ≈ 9.4 µM).

- 3-Methyl Derivatives :

and list analogs like 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline. Methyl groups are less electron-donating than ethyl, which may slightly reduce the oxadiazole ring's electron density and alter reactivity in nucleophilic substitutions .

Aromatic Substituents

- 3-Phenyl Derivatives :

Compounds like 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline (CAS 40077-67-6) introduce a phenyl group instead of ethyl. The phenyl ring enables π-π stacking interactions, which can enhance binding to aromatic residues in enzymes or receptors. However, phenyl groups may increase hydrophobicity, reducing aqueous solubility . - 3-Thiophene Derivatives: and describe analogs such as 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline.

Electron-Withdrawing Groups

- Nitro-Substituted Derivatives :

highlights 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline. The nitro group is strongly electron-withdrawing, which could stabilize the oxadiazole ring but reduce nucleophilicity of the aniline group. Such modifications are often employed to tune pharmacokinetic properties or redox activity .

Physicochemical and Material Properties

- Luminescence :

identifies 2-(1,2,4-oxadiazol-5-yl)anilines as blue luminescent materials. The ethyl group’s electron-donating nature likely enhances conjugation between the oxadiazole and aniline moieties, improving quantum yield compared to electron-withdrawing substituents . - Solubility and Stability : Ethyl substituents offer a balance between hydrophobicity and steric effects, enhancing solubility in organic solvents compared to tert-butyl analogs. However, nitro or thiophene derivatives may exhibit lower stability due to increased reactivity .

生物活性

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an aniline group substituted with a 1,2,4-oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

- Anticancer Activity

- 1,2,4-Oxadiazole derivatives have been shown to exhibit significant anticancer properties. For instance, compounds containing this heterocyclic ring have demonstrated cytotoxic effects against various cancer cell lines.

- In vitro studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. The IC50 values for similar oxadiazole compounds typically range from sub-micromolar to micromolar concentrations depending on structural modifications and specific cell lines tested .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis induction |

| Compound A | MCF-7 | 10.38 | p53 activation |

| Compound B | U-937 | <0.1 | HDAC inhibition |

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of various enzymes relevant to cancer progression. For example, they may inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression associated with tumor growth and survival .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells. Studies have shown that certain oxadiazole derivatives increase the expression of pro-apoptotic factors such as p53 and activate caspase cascades leading to programmed cell death .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to this compound:

- Study on Antitumor Activity : A study evaluated the antitumor efficacy of various oxadiazole derivatives against a panel of cancer cell lines. The most potent compound exhibited an IC50 value of approximately 9.4 µM against HeLa cells and showed selective toxicity towards cancer cells compared to non-cancerous cells .

- Mechanistic Insights : Another research highlighted the role of structural modifications in enhancing the biological potency of oxadiazoles. For instance, introducing electron-withdrawing groups significantly improved anticancer activity by facilitating interactions with target proteins involved in cell cycle regulation .

准备方法

General Synthetic Strategy

The synthesis of 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline generally involves:

- Formation of the 1,2,4-oxadiazole ring via cyclization of appropriate hydrazide or amidoxime precursors.

- Introduction of the ethyl substituent at the 3-position of the oxadiazole ring.

- Functionalization at the 5-position with an aniline moiety, often through coupling or reduction reactions.

Multi-Step Synthesis via Amidoxime Cyclization

A representative approach adapted from related oxadiazole-aniline syntheses involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N-ethyl-N,N-diisopropylamine; hydroxylamine; ethanol; acetonitrile; 90 °C, 1 h | Preparation of amidoxime intermediate by reaction of appropriate nitrile or ester with hydroxylamine in the presence of base. |

| 2 | Tetrabutylammonium fluoride; tetrahydrofuran; 20 °C | Cyclization of amidoxime to form the 1,2,4-oxadiazole ring. |

| 3 | Acetic acid; iron; 20 °C; 5 h | Reduction or functional group transformation to introduce the aniline group at the 5-position. |

This method is adapted from the synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and can be modified to incorporate the ethyl substituent at the 3-position.

Cyclization Using Phosphorus Oxychloride (POCl3)

Another effective method involves the cyclization of hydrazide intermediates with phosphorus oxychloride in the presence of para-aminobenzoic acid or related amines:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Preparation of hydrazide intermediate from ester precursor | Conversion of ester to hydrazide as precursor for oxadiazole ring formation. |

| 2 | POCl3; 0 °C to 80 °C; 4 h | Cyclodehydration to form the 1,2,4-oxadiazole ring. |

| 3 | Work-up with ice and sodium bicarbonate; recrystallization | Isolation of amino-substituted oxadiazole intermediate. |

This approach was successfully used to prepare 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline, a close structural analog, and can be adapted for this compound.

Selective Reduction of Nitro Precursors

Selective reduction of nitro-substituted oxadiazoles is a mild and effective route to obtain aniline derivatives:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles | Preparation of nitro-substituted oxadiazole precursor. |

| 2 | Sodium borohydride and tin(II) chloride dihydrate; aqueous ethanol; room temperature | Selective reduction of nitro group to aniline without affecting oxadiazole ring. |

This method ensures high selectivity and preservation of the oxadiazole ring system and has been reported for related 1,3,4-oxadiazole derivatives.

For the introduction of the aniline group via amide or azo coupling, optimization of reaction conditions is critical:

| Parameter | Optimal Condition | Effect on Yield/Conversion |

|---|---|---|

| Coupling reagent | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Provides efficient activation of carboxylic acids for amide bond formation. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Enhances conversion and selectivity. |

| Solvent | Dichloromethane (DCM) | Superior solvent for coupling efficiency compared to THF or DMF. |

| Temperature | Room temperature (20–25 °C) | Optimal for reaction control and yield. |

| Reaction time | 3–5 hours | Sufficient for complete coupling. |

These conditions were demonstrated to be effective for coupling amino-oxadiazole intermediates with carboxylic acids to yield substituted anilines.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Amidoxime cyclization | Hydroxylamine, N-ethyl-N,N-diisopropylamine, TBAF, acetic acid, iron | Straightforward ring formation; adaptable | Multi-step; requires careful control of conditions |

| POCl3-mediated cyclization | Phosphorus oxychloride, hydrazide intermediate | High yield; robust cyclization | Use of corrosive reagents; requires careful handling |

| Selective nitro reduction | NaBH4, SnCl2·2H2O, aqueous ethanol | Mild conditions; selective reduction | Requires nitro precursor synthesis |

| Coupling with carboxylic acids | HATU, DIPEA, DCM solvent | High conversion; mild conditions | Cost of coupling reagents |

Research Findings and Notes

- The preparation of this compound benefits from mild and selective reduction steps that preserve the sensitive oxadiazole ring while introducing the aniline functionality.

- Cyclization reactions using phosphorus oxychloride are well-established for oxadiazole ring formation and provide high yields of amino-substituted intermediates, which can be further functionalized.

- Optimization of coupling reactions with carboxylic acids using HATU and DIPEA in dichloromethane enhances product yield and purity, facilitating the synthesis of diverse substituted anilines.

- Multi-step synthesis requires careful temperature control and reaction monitoring to avoid decomposition of intermediates, especially diazonium salts in azo coupling reactions.

常见问题

Basic: What are the common synthetic routes for 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline, and how can reaction conditions be optimized for yield?

Answer:

The compound is typically synthesized via 1,3-dipolar cycloaddition or one-pot reactions . For example:

- Cycloaddition approach : Reacting amidoximes with nitriles or carboxylic acid derivatives under thermal or microwave conditions .

- One-pot synthesis : Combining tert-butylamidoxime with 4-nitrobenzonitrile or 4-aminobenzoic acid derivatives, followed by cyclization .

Optimization strategies include: - Using microwave irradiation to accelerate reaction kinetics and improve yields .

- Catalytic additives (e.g., triethylamine) to enhance cyclization efficiency .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- X-ray crystallography : Resolves the 3D structure and confirms regiochemistry of the oxadiazole ring. SHELX software is widely used for refinement .

- NMR spectroscopy : H and C NMR identify substituent environments (e.g., ethyl group at position 3, aniline protons) .

- IR spectroscopy : Confirms the presence of NH (aniline) and C=N (oxadiazole) functional groups .

Basic: What in vitro biological assays are suitable for initial evaluation of its bioactivity?

Answer:

- Antimicrobial assays : Broth microdilution against S. aureus or E. coli to screen for inhibitory activity .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC determination) .

- Neuropharmacological models : Structural analogs have shown activity in behavioral flexibility tests (e.g., BTBR mice), suggesting potential CNS applications .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies often arise from substituent effects or assay variability :

- Compare analogs: For example, replacing the ethyl group with tert-butyl ( ) or methoxyphenyl () alters solubility and target binding .

- Standardize protocols: Use identical cell lines, incubation times, and positive controls (e.g., metronidazole for antimicrobial assays) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Challenges include:

- Low solubility : Ethyl and aniline groups reduce polarity. Co-crystallization with polar solvents (e.g., DMSO) improves crystal growth .

- Disorder in substituents : SHELXL refinement tools in the SHELX suite model partial occupancy or rotational disorder .

Advanced: How do structural modifications influence structure-activity relationships (SAR) in this compound class?

Answer:

- Ethyl vs. bulkier groups : tert-Butyl increases steric hindrance, potentially reducing membrane permeability but enhancing target specificity .

- Aniline substitution : Electron-donating groups (e.g., methoxy) improve solubility and π-stacking interactions with biological targets .

Advanced: What computational methods predict target binding modes for this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., muscarinic receptors for neuroactive analogs) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in electrophilic substitutions .

Advanced: What purification challenges exist, and how are they mitigated?

Answer:

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates oxadiazole products from unreacted nitriles .

- Aniline oxidation : Conduct reactions under inert atmosphere (N) to prevent NH group degradation .

Advanced: How stable is this compound under varying pH and temperature conditions?

Answer:

- pH stability : Oxadiazoles are stable in neutral to mildly acidic conditions but hydrolyze in strong acids/bases. Buffered solutions (pH 6–8) are recommended for biological assays .

- Thermal stability : Decomposition occurs above 200°C; DSC/TGA analysis guides storage conditions .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute ethyl with fluorinated groups to enhance metabolic stability .

- Pro-drug strategies : Convert the aniline NH to a carbamate or amide for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。